1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of a fluorophenyl group and a carboxylic acid moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H9FN2O2
- SMILES : CC1=CC(=NN1C2=CC=CC=C2F)C(=O)O
- InChIKey : MSMVOVXQAXRBRP-UHFFFAOYSA-N
The compound possesses a unique structural configuration that may influence its interaction with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 activation |
U-937 (Acute Monocytic Leukemia) | 0.75 | Inhibits cell proliferation |
CEM-13 (T-cell Leukemia) | 0.048 | Disrupts mitochondrial function |
The compound has shown to induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the activation of the p53 pathway and subsequent caspase activation .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. Notably, it has demonstrated inhibitory effects on human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis.
Enzyme | Inhibition Constant (Ki) | Selectivity |
---|---|---|
hCA IX | 89 pM | High selectivity |
hCA II | 0.75 nM | Moderate selectivity |
These findings highlight the potential of this compound as a selective inhibitor of hCA enzymes, which could be beneficial for therapeutic applications in cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Enzyme Inhibition : By inhibiting carbonic anhydrases, the compound disrupts pH regulation within tumors, leading to reduced tumor viability.
- Cell Cycle Arrest : Some studies suggest that it may interfere with cell cycle progression, contributing to its anticancer effects.
Case Studies
Recent studies have explored the pharmacological potential of this compound in various contexts:
- A study conducted on MCF-7 cells revealed that treatment with this compound resulted in increased levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways .
- Another investigation demonstrated that the compound effectively inhibited proliferation in U-937 cells, suggesting its utility as an anticancer agent .
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-6-9(11(15)16)13-14(7)10-5-3-2-4-8(10)12/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMVOVXQAXRBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225999-19-8 | |
Record name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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